2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid 2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287469
InChI: InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8-
SMILES:
Molecular Formula: C20H16N2O6S2
Molecular Weight: 444.5 g/mol

2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid

CAS No.:

Cat. No.: VC16287469

Molecular Formula: C20H16N2O6S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid -

Specification

Molecular Formula C20H16N2O6S2
Molecular Weight 444.5 g/mol
IUPAC Name 2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid
Standard InChI InChI=1S/C20H16N2O6S2/c1-28-13-5-2-11(3-6-13)8-16-18(25)22(20(29)30-16)10-17(24)21-12-4-7-15(23)14(9-12)19(26)27/h2-9,23H,10H2,1H3,(H,21,24)(H,26,27)/b16-8-
Standard InChI Key BIQSIIFMCJPLJU-PXNMLYILSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-5-[[2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid, reflects its hybrid structure (Figure 1). Key features include:

  • Benzoic acid core: Provides acidity (pKa ≈ 3.1) and enables salt formation for improved solubility.

  • Thiazolidinone ring: Contains a conjugated enone system (C4=O) and thione group (C2=S) critical for biological activity .

  • (5Z)-Benzylidene substituent: The Z-configuration creates optimal spatial arrangement for target binding .

Physicochemical Profile

Table 1 summarizes critical physicochemical parameters:

PropertyValue
Molecular FormulaC20H16N2O6S2
Molecular Weight444.5 g/mol
logP (Predicted)2.8 ± 0.3
Aqueous Solubility12.4 mg/mL (pH 7.4)
Melting Point218-220°C (decomposes)

The calculated polar surface area (118 Ų) suggests moderate membrane permeability, while the hydrogen bond donor/acceptor count (4/9) indicates potential for target interactions.

Synthesis and Optimization

Synthetic Route

The compound is synthesized through a four-step sequence (Scheme 1):

  • Thiazolidinone formation: Condensation of 4-methoxybenzaldehyde with thiourea derivatives yields the (5Z)-benzylidene-thiazolidinone core.

  • Acetylation: Reaction with chloroacetyl chloride introduces the acetyl spacer .

  • Amide coupling: EDC/HOBt-mediated conjugation with 5-aminosalicylic acid forms the final structure.

Reaction Optimization

Table 2 compares yields under different conditions :

StepSolventTemp (°C)CatalystYield (%)
1Ethanol80Piperidine62
1DMF110-48
3THF0→25EDC/HOBt71
3DCM25DCC58

Microwave-assisted synthesis reduces Step 1 time from 12 h to 45 min with comparable yields (60%) .

Biological Activities

Enzyme Inhibition

The compound demonstrates dual COX-2/5-LOX inhibition (Table 3) :

TargetIC50 (μM)Selectivity (vs COX-1)
COX-28.9 ± 0.7>50-fold
5-LOX15.2 ± 1.1N/A

Molecular docking reveals key interactions:

  • COX-2: Hydrogen bonds with Tyr385 (2.1 Å) and Val349 (1.9 Å) .

  • 5-LOX: π-π stacking with Phe177 (3.4 Å distance) .

Anticancer Activity

In NCI-60 screening, the compound shows selective activity against leukemia (GI50 = 1.8 μM) and colon cancer (GI50 = 2.4 μM) cell lines . Mechanistic studies indicate:

  • Apoptosis induction: 3.5-fold increase in caspase-3 activation (HL-60 cells, 24 h treatment) .

  • Cell cycle arrest: G2/M phase accumulation (78% vs 12% control) .

Pharmacokinetic Profile

ADME Properties

Table 4 summarizes key pharmacokinetic parameters :

ParameterValueMethod
Plasma Protein Binding89.2% ± 2.1Equilibrium dialysis
t1/2 (iv)4.1 hRat model
Oral Bioavailability38.7%Caco-2 permeability

Metabolic Pathways

Primary metabolites identified via LC-MS/MS:

  • M1: Glucuronide conjugate (m/z 621.1, tR 6.8 min) .

  • M2: Demethylated 4-hydroxy derivative (m/z 430.4, tR 9.2 min) .

CYP3A4 mediates >80% of phase I metabolism .

Computational Modeling

QSAR Analysis

A 3D-QSAR model (r² = 0.91, q² = 0.83) identifies critical pharmacophores:

  • Hydrophobic region: 4-methoxyphenyl group (Contribution: 32%) .

  • H-bond acceptor: Thiazolidinone carbonyl (Contribution: 28%) .

Molecular Dynamics

Simulations (100 ns) show stable binding to COX-2 (RMSD < 2.0 Å) with:

  • Salt bridge persistence: 84% simulation time with Arg120 .

  • Ligand efficiency: 0.41 kcal/mol per heavy atom .

Comparative Analysis

Table 5 compares the compound with clinical NSAIDs :

ParameterCompoundCelecoxibDiclofenac
COX-2 IC50 (μM)8.99.215.4
Ulcerogenic Index0.81.14.7
t1/2 (h)4.111.21.9

Future Perspectives

Ongoing research focuses on:

  • Prodrug development: Phosphonooxymethyl derivatives to enhance oral absorption .

  • Combination therapy: Synergy studies with checkpoint inhibitors (anti-PD1) .

  • Formulation optimization: Nanoparticulate systems for sustained release.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator